molecular formula C20H19ClN2O6 B3934442 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B3934442
M. Wt: 418.8 g/mol
InChI Key: SGQYYEMUBWAOOM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(2,6-dimethylphenyl)carbamoyl]propanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group, an oxoethyl group, and a dimethylphenyl carbamoyl propanoate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(2,6-dimethylphenyl)carbamoyl]propanoate typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl intermediate. This intermediate is then reacted with an oxoethyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(2,6-dimethylphenyl)carbamoyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(2,6-dimethylphenyl)carbamoyl]propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(2,6-dimethylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated nitrophenyl derivatives and carbamoyl propanoate analogs. Examples include:

Uniqueness

What sets 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(2,6-dimethylphenyl)carbamoyl]propanoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6/c1-12-4-3-5-13(2)20(12)22-18(25)8-9-19(26)29-11-17(24)14-6-7-15(21)16(10-14)23(27)28/h3-7,10H,8-9,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQYYEMUBWAOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 4
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE

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